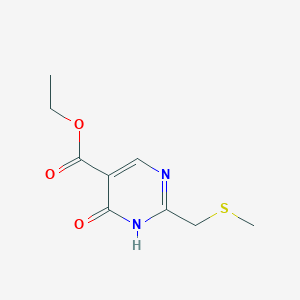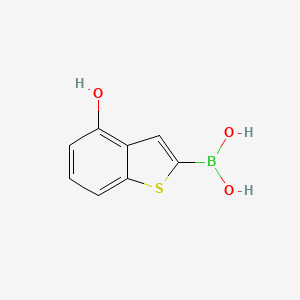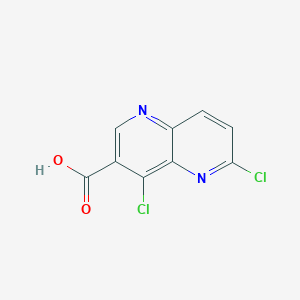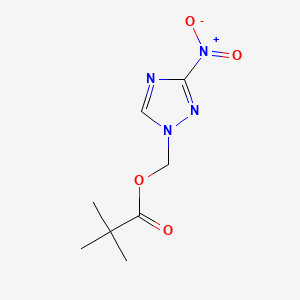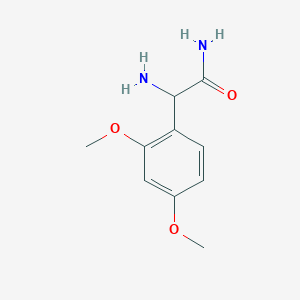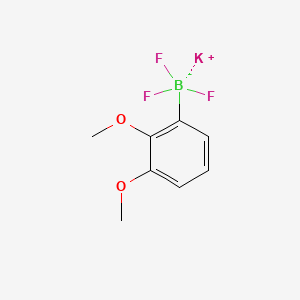
Potassium (2,3-dimethoxyphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,3-dimethoxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium (2,3-dimethoxyphenyl)trifluoroborate can be synthesized through the reaction of 2,3-dimethoxyphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of potassium trifluoroborates generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (2,3-dimethoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon) are typically used.
Major Products: The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Potassium (2,3-dimethoxyphenyl)trifluoroborate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of potassium (2,3-dimethoxyphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
Comparison: Potassium (2,3-dimethoxyphenyl)trifluoroborate is unique due to its specific functional groups (2,3-dimethoxyphenyl), which can impart different electronic and steric properties compared to other trifluoroborates. This uniqueness can influence the reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for specific synthetic applications .
Propiedades
Fórmula molecular |
C8H9BF3KO2 |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
potassium;(2,3-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-7-5-3-4-6(8(7)14-2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
Clave InChI |
QERPQBXQARINTR-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C(=CC=C1)OC)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


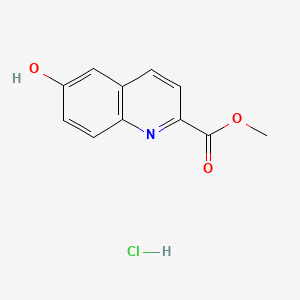
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
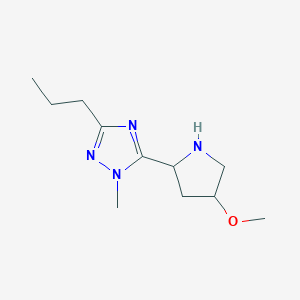
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
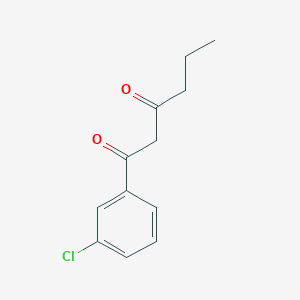
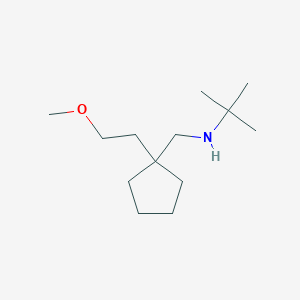
![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
